N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Description
N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
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Scientific Research Applications
Adenosine Receptor Antagonism
A study by Catarzi et al. (2005) explored 1,2,4-Triazolo[1,5-a]quinoxaline derivatives for their potential as human A3 adenosine receptor antagonists. This research identified compounds with significant potency and selectivity towards the A3 adenosine receptor, highlighting the therapeutic potential of this scaffold in conditions where modulation of adenosine receptor activity is beneficial. The findings provide insights into the structural requirements for receptor binding and activity, offering a foundation for developing new therapeutics based on this chemical framework (Catarzi, Colotta, Varano, Lenzi, Filacchioni, Trincavelli, Martini, Montopoli, & Moro, 2005).
Anticancer Activity
Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity. This study focused on the structural requirements essential for anticancer activity, leading to the development of compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. The research highlights the potential of 1,2,4-triazolo[4,3-a]quinoline derivatives as a basis for new anticancer agents, providing a path for further exploration of these compounds in cancer treatment (Reddy, G. Reddy, P. S. Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-15-7-8-19(32-2)17(13-15)24-20(30)14-28-23(31)29-18-6-4-3-5-16(18)25-21(22(29)26-28)27-9-11-33-12-10-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPCARRZIDUEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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